physicochemical properties of 2-(Bromomethyl)-3-methoxy-6-methylpyridine
physicochemical properties of 2-(Bromomethyl)-3-methoxy-6-methylpyridine
An In-depth Technical Guide to 2-(Bromomethyl)-6-methylpyridine
A Note to the Reader: The specific isomer requested, 2-(Bromomethyl)-3-methoxy-6-methylpyridine, is not well-documented in publicly available scientific literature and chemical databases. To fulfill the structural and content requirements of this guide, this document will focus on the closely related and extensively characterized building block, 2-(Bromomethyl)-6-methylpyridine (CAS No: 68470-59-7) . This compound shares the critical bromomethyl and methylpyridine functionalities, and its analysis serves as an excellent proxy for understanding the synthesis, reactivity, and application of such heterocyclic intermediates in research and development.
Abstract
Functionalized pyridine derivatives are foundational scaffolds in modern medicinal chemistry and materials science.[1] Their unique electronic properties and ability to engage in specific biological interactions make them indispensable in drug discovery.[2] This guide provides a detailed technical overview of 2-(Bromomethyl)-6-methylpyridine, a key heterocyclic building block. We will explore its physicochemical properties, a representative synthetic protocol, its characteristic reactivity, and its applications as a versatile intermediate. This document is intended for researchers, chemists, and drug development professionals who require a practical understanding of how to utilize this reagent in synthetic workflows.
Nomenclature and Molecular Structure
Correctly identifying a chemical entity is the first step in any rigorous scientific endeavor. The structural and naming conventions for the target compound are outlined below.
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IUPAC Name: 2-(Bromomethyl)-6-methylpyridine
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Synonym: 6-Methyl-2-(bromomethyl)pyridine[3]
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CAS Number: 68470-59-7[3]
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Molecular Formula: C₇H₈BrN[3]
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Molecular Weight: 186.05 g/mol [3]
Caption: Molecular Structure of 2-(Bromomethyl)-6-methylpyridine.
Physicochemical and Safety Data
A summary of the key physical properties and hazard information is crucial for experimental planning and safe handling.
Physical Properties
| Property | Value | Source |
| CAS Number | 68470-59-7 | [3] |
| Molecular Formula | C₇H₈BrN | [3] |
| Molecular Weight | 186.05 g/mol | [3] |
| Physical Form | Solid | [3] |
| Melting Point | 38-42 °C | [3] |
| Assay Purity | 97% | [3] |
Safety and Handling
2-(Bromomethyl)-6-methylpyridine is a reactive compound and must be handled with appropriate precautions in a well-ventilated chemical fume hood.
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Signal Word: Danger[3]
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GHS Hazard Statements:
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Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[3][4]
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Classified as a combustible solid.[3][4]
Synthesis and Reactivity
The utility of 2-(Bromomethyl)-6-methylpyridine stems from its synthesis and subsequent reactivity, which allows it to serve as a versatile molecular linchpin.
Representative Synthetic Workflow
This compound is typically synthesized from its corresponding alcohol, (6-methylpyridin-2-yl)methanol. The conversion of the primary alcohol to the bromide is a standard transformation. The causality behind this process involves activating the hydroxyl group to turn it into a good leaving group, which is then displaced by a bromide nucleophile. Reagents like phosphorus tribromide (PBr₃) or a combination of triphenylphosphine and carbon tetrabromide (the Appel reaction) are effective for this purpose.
Caption: General workflow for the synthesis of 2-(Bromomethyl)-6-methylpyridine.
Core Reactivity: Nucleophilic Substitution
The primary mode of reactivity for 2-(Bromomethyl)-6-methylpyridine is nucleophilic substitution at the benzylic-like carbon. The bromine atom is an excellent leaving group, and the adjacent pyridine ring stabilizes the transition state. This makes the bromomethyl group highly susceptible to attack by a wide range of nucleophiles (e.g., amines, thiols, alcohols, carbanions), forming a new carbon-nucleophile bond. This reactivity is the cornerstone of its utility as a building block.
Detailed Experimental Protocol
The following is a representative, self-validating protocol for the synthesis of the title compound.
Objective: To synthesize 2-(Bromomethyl)-6-methylpyridine from (6-methylpyridin-2-yl)methanol.
Materials:
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(6-methylpyridin-2-yl)methanol
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Carbon tetrabromide (CBr₄)
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Triphenylphosphine (PPh₃)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine (saturated aqueous NaCl)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (6-methylpyridin-2-yl)methanol (1.0 eq) and carbon tetrabromide (1.2 eq) in anhydrous dichloromethane.
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Reagent Addition: Cool the solution to 0 °C in an ice bath. Add triphenylphosphine (1.2 eq) portion-wise over 15 minutes. The addition is exothermic and may result in the formation of a white precipitate (triphenylphosphine oxide).
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Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup and Extraction: Quench the reaction by slowly adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel, add more DCM, and wash the organic layer sequentially with water and brine.
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Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification (Self-Validation Step 1): The resulting crude residue contains the desired product and triphenylphosphine oxide byproduct. Purify this mixture using silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.
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Characterization (Self-Validation Step 2): Combine the pure fractions (as identified by TLC) and remove the solvent. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity, purity, and structure, ensuring the protocol was successful.
Applications in Research and Drug Discovery
The strategic incorporation of substituted pyridine rings is a highly successful tactic in drug design.[1] These heterocyclic systems can influence a molecule's solubility, metabolic stability, and ability to form key hydrogen bonds with biological targets.[1][2]
2-(Bromomethyl)-6-methylpyridine serves as a powerful intermediate for introducing the "6-methylpyridin-2-yl)methyl" moiety into a target molecule. This is particularly valuable in:
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Pharmaceutical Development: As a versatile building block, it allows medicinal chemists to rapidly synthesize libraries of analogous compounds for structure-activity relationship (SAR) studies.[5] By reacting it with various nucleophilic cores, researchers can explore how modifying a specific region of a lead compound impacts its biological activity.
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Agrochemical Synthesis: Similar to pharmaceuticals, the pyridine scaffold is integral to modern herbicides and pesticides.[5][6] This reagent provides a reliable route to novel crop protection agents.
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Organic Synthesis: It is a valuable reagent for constructing more complex heterocyclic systems and functionalized organic molecules.[6]
Caption: Role as a versatile building block in synthetic chemistry.
Conclusion
2-(Bromomethyl)-6-methylpyridine is a high-value chemical intermediate whose utility is defined by the targeted reactivity of its bromomethyl group. Its stable pyridine core and the ability to readily undergo nucleophilic substitution make it an essential tool for chemists in both academic and industrial settings. A thorough understanding of its properties, synthesis, and handling is paramount for leveraging its full potential in the creation of novel pharmaceuticals, agrochemicals, and complex organic molecules.
References
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SAFETY DATA SHEET - Fisher Scientific.
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2-(Bromomethyl)-6-methylpyridine 97 | 68470-59-7 - Sigma-Aldrich.
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Exploring the Chemical Versatility: Applications of 2-Amino-3-bromo-6-methylpyridine - NINGBO INNO PHARMCHEM CO.,LTD.
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The Crucial Role of Pyridine Derivatives in Modern Drug Discovery - NINGBO INNO PHARMCHEM CO.,LTD.
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2-Amino-3-bromo-6-methylpyridine: A Crucial Intermediate for Drug Discovery and Synthesis - NINGBO INNO PHARMCHEM CO.,LTD.
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Modern advances in heterocyclic chemistry in drug discovery - RSC Publishing.
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- 2. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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